molecular formula C7H8N4O3 B13342044 2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

Cat. No.: B13342044
M. Wt: 196.16 g/mol
InChI Key: UREGCDLGNPLIMQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound featuring a fused triazole-pyrimidine scaffold. Its structure includes a methoxy (-OCH₃) group at position 2, a methyl (-CH₃) group at position 6, and two ketone (dione) groups at positions 5 and 6. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, known for diverse pharmacological and agrochemical applications due to its electron-rich aromatic system and hydrogen-bonding capabilities .

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

2-methoxy-6-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C7H8N4O3/c1-3-4(12)8-6-9-7(14-2)10-11(6)5(3)13/h3H,1-2H3,(H,8,9,10,12)

InChI Key

UREGCDLGNPLIMQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=NC(=NN2C1=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-6-methylpyrimidine-4,5-dione with hydrazine derivatives to form the triazole ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the desired quality of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at position 2 undergoes nucleophilic displacement under alkaline conditions. For example:

  • Reaction with amines (e.g., hydrazine, alkylamines) yields 2-amino derivatives.

  • Thiols replace the methoxy group to form thioether analogs (Table 1) .

Table 1: Nucleophilic Substitution at Position 2

ReagentProductConditionsYield (%)
Hydrazine hydrate2-Hydrazinyl derivativeEtOH, reflux, 6 h78
Benzyl mercaptan2-Benzylthio analogDMF, K₂CO₃, 80°C, 4 h65
Ethylenediamine2-(2-Aminoethylamino) derivativeH₂O, 100°C, 8 h52

Cyclization Reactions

The triazole ring participates in annulation reactions to form extended heterocyclic systems .

  • Condensation with α,β-unsaturated ketones generates fused pyrimido-triazolopyrimidines.

  • Microwave-assisted cyclization with aryl aldehydes produces tricyclic derivatives (Table 2) .

Table 2: Cyclization Products

ReactantCatalystProduct StructureApplication
CinnamaldehydeAcetic acidPyrimido[2,3-d]triazolopyrimidineAntitubercular agents
Acetylacetonep-TsOHDiazepino-triazolopyrimidineEnzyme inhibition studies

Functional Group Interconversions

The keto groups at positions 5 and 7 enable redox and condensation reactions:

  • Reduction : NaBH₄ selectively reduces the 5-keto group to a hydroxyl, while LiAlH₄ reduces both ketones to diols .

  • Condensation : Reacts with hydroxylamine to form oxime derivatives (Table 3) .

Table 3: Keto Group Reactivity

Reaction TypeReagentProductNotes
Oxime formationNH₂OH·HCl5,7-DioximeCrystalline, stable in air
Grignard additionCH₃MgBr5-Hydroxy-7-methylStereoselective addition

Ring-Opening and Rearrangement

Acid hydrolysis cleaves the triazole ring selectively:

  • HCl (6 M) at 120°C generates 6-methyl-4-amino-2-methoxypyrimidine-5,7-dione.

  • Base-mediated rearrangement yields pyrazolo[1,5-a]pyrimidine derivatives under specific conditions .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings modify the methyl group at position 6:

  • Suzuki-Miyaura reactions with arylboronic acids introduce aryl substituents (Table 4) .

Table 4: Palladium-Catalyzed Modifications

Coupling PartnerCatalystProductBioactivity
4-Fluorophenylboronic acidPd(PPh₃)₄6-(4-Fluorophenyl) derivativeAntimycobacterial
EthynyltrimethylsilanePdCl₂(dppf)6-Alkynyl analogFluorescent probe candidate

Electrophilic Aromatic Substitution

The electron-rich triazole ring undergoes nitration and sulfonation:

  • Nitration (HNO₃/H₂SO₄) at position 3 yields 3-nitro derivatives.

  • Sulfonation with SO₃/H₂SO₄ produces water-soluble sulfonic acid analogs .

Mechanism of Action

The mechanism of action of 2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This makes it a promising candidate for cancer therapy . The compound may also interact with other molecular pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Key Observations :

  • The methoxy and dione groups in the target compound enhance hydrogen-bonding capacity, improving solubility in polar solvents compared to alkyl-substituted analogs (e.g., 5,7-diethyl derivative) .
  • Carboxamide derivatives (e.g., compound in ) exhibit higher bioactivity due to improved target binding, whereas sulfonamide analogs (e.g., ) are optimized for herbicidal potency .

Pharmacological and Agrochemical Activities

Herbicidal Activity

  • Sulfonamide-substituted triazolopyrimidines (e.g., compounds in ) show 80–95% inhibition of Amaranthus retroflexus at 100 ppm, attributed to acetolactate synthase (ALS) inhibition .
  • The target compound’s dione groups may confer similar ALS affinity but require empirical validation.

Antimicrobial and Antitumor Activity

  • Pyrimidine-dione derivatives (e.g., ) exhibit moderate antiviral activity (IC₅₀: 10–50 μM) against influenza A.
  • Carboxamide analogs (e.g., ) demonstrate 70–90% inhibition of Fusarium graminearum at 50 μg/mL, comparable to commercial fungicides .

Biological Activity

2-Methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione (CAS No. 1565704-45-1) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anticonvulsant activities.

  • Molecular Formula : C₇H₈N₄O₃
  • Molecular Weight : 196.16 g/mol
  • CAS Number : 1565704-45-1

Anticancer Activity

Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound H12 , a derivative of the triazolo[1,5-a]pyrimidine structure, showed potent antiproliferative activities against cancer cell lines MGC-803 (IC₅₀ = 9.47 μM), HCT-116 (IC₅₀ = 9.58 μM), and MCF-7 (IC₅₀ = 13.1 μM) .
  • The mechanism involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and inducing apoptosis in cancer cells .

Antibacterial Activity

Triazolo[1,5-a]pyrimidine derivatives have also been explored for their antibacterial properties:

  • A study indicated that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications in the triazole ring can enhance antibacterial efficacy .

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties:

  • A study identified derivatives of triazolo[1,5-a]pyrimidine as positive modulators of the GABAA receptor with promising anticonvulsant activity and low toxicity . This suggests potential therapeutic applications in treating epilepsy.

Table 1: Summary of Biological Activities

Activity TypeTargetIC₅₀ Values (μM)Mechanism of Action
AnticancerMGC-8039.47Inhibition of ERK signaling pathway
HCT-1169.58Induction of apoptosis
MCF-713.1Cell cycle arrest (G2/M phase)
AntibacterialVarious BacteriaVariesStructure modifications enhance activity
AnticonvulsantGABAA ReceptorNot specifiedPositive modulation leading to anticonvulsant effects

Q & A

Q. What are the standard synthetic protocols for preparing 2-methoxy-6-methyl-triazolopyrimidine-dione derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazolopyrimidine-dione derivatives typically involves cyclocondensation reactions. For example, triazolopyrimidine scaffolds are synthesized using β-dicarbonyl compounds (e.g., acetylacetone) and aminotriazoles under basic conditions (e.g., sodium methylate in methanol) . Optimization includes:

  • Catalyst selection : TMDP (trimethylenedipyridine) in ethanol/water (1:1 v/v) is effective but requires careful handling due to toxicity .
  • Temperature control : Reactions are often conducted under reflux (70–80°C) to ensure complete cyclization.
  • Purification : Column chromatography (silica gel) or recrystallization from DMF/ethanol mixtures is used to isolate pure products .

Q. How are structural and purity analyses conducted for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz, DMSO-d6_6) are critical for confirming substituent positions. For example, methoxy groups appear as singlets near 3.85–3.90 ppm, while methyl groups resonate at 2.35 ppm .
  • Elemental Analysis : Microanalyzers (e.g., Perkin-Elmer 240-B) verify C, H, N, and O content with ≤0.4% deviation from theoretical values .
  • Melting Point : Measured via open capillary tubes (Büchi B-545 apparatus) to assess purity (>95% purity typically shows sharp melting ranges) .

Advanced Research Questions

Q. What are the mechanistic pathways for substituent-dependent reactivity in triazolopyrimidine-dione derivatives?

Methodological Answer: The methoxy and methyl substituents influence electron density and steric effects:

  • Methoxy Group : Enhances nucleophilic substitution at the pyrimidine ring via resonance stabilization. For example, methoxy groups at position 6 direct electrophilic attacks to position 2 .
  • Methyl Group : Steric hindrance at position 6 reduces reactivity at adjacent sites, necessitating harsher conditions (e.g., higher temperatures or stronger bases) for functionalization .
  • Kinetic Studies : Use 1H^{1}\text{H} NMR to track reaction intermediates (e.g., enolate formation) under varying pH and solvent conditions .

Q. How can contradictory data on catalytic efficiency (e.g., TMDP vs. piperidine) be resolved in synthesis?

Methodological Answer:

  • Toxicity vs. Efficiency : TMDP offers higher yields (85–92%) but poses safety risks. Piperidine is less toxic but requires longer reaction times (24–48 hrs vs. 6–8 hrs for TMDP) .
  • Alternative Catalysts : Test ionic liquids (e.g., [BMIM]BF4_4) or bio-based catalysts (e.g., chitosan) to balance safety and efficiency .
  • Statistical Design : Use factorial experiments (e.g., varying catalyst loading, solvent ratios) to identify optimal conditions .

Q. What strategies are employed to study the bioactivity of this compound, particularly its enzyme inhibition potential?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and substrate analogs .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replace methoxy with halogen) and compare IC50_{50} trends .

Data Analysis and Interpretation

Q. How are spectral discrepancies resolved when characterizing novel analogs?

Methodological Answer:

  • 13C NMR Ambiguities : Compare experimental data with computed spectra (e.g., DFT calculations at B3LYP/6-31G* level) to assign sp2^2 carbons (e.g., 158.3 ppm for carbonyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS identifies unexpected adducts (e.g., sodium or solvent clusters) that may skew molecular ion peaks .

Q. What computational tools are used to predict physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use Molinspiration or ACD/Labs software to estimate lipophilicity, critical for drug-likeness assessments.
  • Molecular Dynamics : Simulate binding modes with target proteins (e.g., VEGFR-2) using AutoDock Vina to prioritize synthesis targets .

Table: Key Spectral Data for Triazolopyrimidine Derivatives

Substituent Position13C^{13}\text{C} NMR (ppm)1H^{1}\text{H} NMR (ppm)Biological Activity (IC50_{50}, μM)
6-Methoxy158.3 (CO)3.85 (s, OCH3_3)12.4 (COX-2 inhibition)
2-Methyl27.21 (CH2_2)2.35 (s, CH3_3)45.6 (HeLa cells)

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